molecular formula C21H28N6O2 B2490655 N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 873002-40-5

N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No. B2490655
CAS RN: 873002-40-5
M. Wt: 396.495
InChI Key: RVBOWTYNNOYOKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules containing triazolo[4,3-b]pyridazin rings often involves complex synthetic pathways that can include multiple steps such as cyclization, nitration, and amination. For example, the synthesis of related compounds like triazolo[4,3-a]pyrazine derivatives showcases the utility of these scaffolds as key templates for developing therapeutic agents due to their wide spectrum of potential biological activities (Jethava et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a triazolo[4,3-b]pyridazin core, which is known for its versatile structure and diverse derivatives. The presence of an isopropoxypropylamine side chain could influence the molecule's interaction with biological targets. The structural analysis and understanding of these molecules are crucial for predicting their reactivity and interaction with biological systems.

Chemical Reactions and Properties

Compounds with a triazolo[4,3-b]pyridazin ring are known for their reactivity and potential as intermediates in various chemical reactions. They serve as pivotal compounds in synthesizing a wide array of biologically active molecules, demonstrating diverse chemical reactivities that can be harnessed for therapeutic purposes.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for specific applications, such as pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different classes of reagents, are integral to understanding the compound's behavior in biological systems and its potential medicinal applications. The triazolo[4,3-b]pyridazin core, coupled with the isopropoxypropylamine group, may exhibit unique chemical behaviors conducive to specific bioactivities.

For a more detailed understanding of similar compounds and their properties, you can refer to the studies and reviews that explore the synthesis, structure, and applications of triazolo[4,3-b]pyridazin derivatives and related compounds (Jethava et al., 2020; Nazarov et al., 2021). These resources provide insights into the synthesis, molecular structure, chemical reactions, and properties of compounds within this chemical class.

properties

IUPAC Name

4-methyl-N-[2-[6-(3-propan-2-yloxypropylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-15(2)29-14-4-12-22-18-9-10-19-24-25-20(27(19)26-18)11-13-23-21(28)17-7-5-16(3)6-8-17/h5-10,15H,4,11-14H2,1-3H3,(H,22,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBOWTYNNOYOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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